3-chloro-4-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
3-chloro-4-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with chloro, ethoxy, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis would also be a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new functional groups in place of the original substituents.
Scientific Research Applications
3-chloro-4-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Industry: The compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-chloro-4-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-chloro-4-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide include other benzamide derivatives with different substituents, such as:
- 3-fluorophenylboronic acid
- Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties. These properties can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H12ClFN2O2S |
---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
3-chloro-4-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H12ClFN2O2S/c1-2-22-13-6-3-9(7-11(13)17)15(21)20-16-19-12-5-4-10(18)8-14(12)23-16/h3-8H,2H2,1H3,(H,19,20,21) |
InChI Key |
FFEYJNCMSFFGAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F)Cl |
Origin of Product |
United States |
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